

1-Methyl-2-quinolone chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2-quinolone

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An In-depth Technical Guide to **1-Methyl-2-quinolone**: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

**1.0 Executive Summary

1-Methyl-2-quinolone, also known as N-methylcarbostyrl, is a heterocyclic aromatic organic compound. It belongs to the quinolinone family, a class of structures that are considered "privileged" in medicinal chemistry due to their wide range of biological activities. The **1-Methyl-2-quinolone** scaffold is a core component in various synthetic and natural products, making its synthesis and functionalization a key focus for drug discovery and materials science. This document provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and key synthetic methodologies.

**2.0 Chemical Structure and Properties

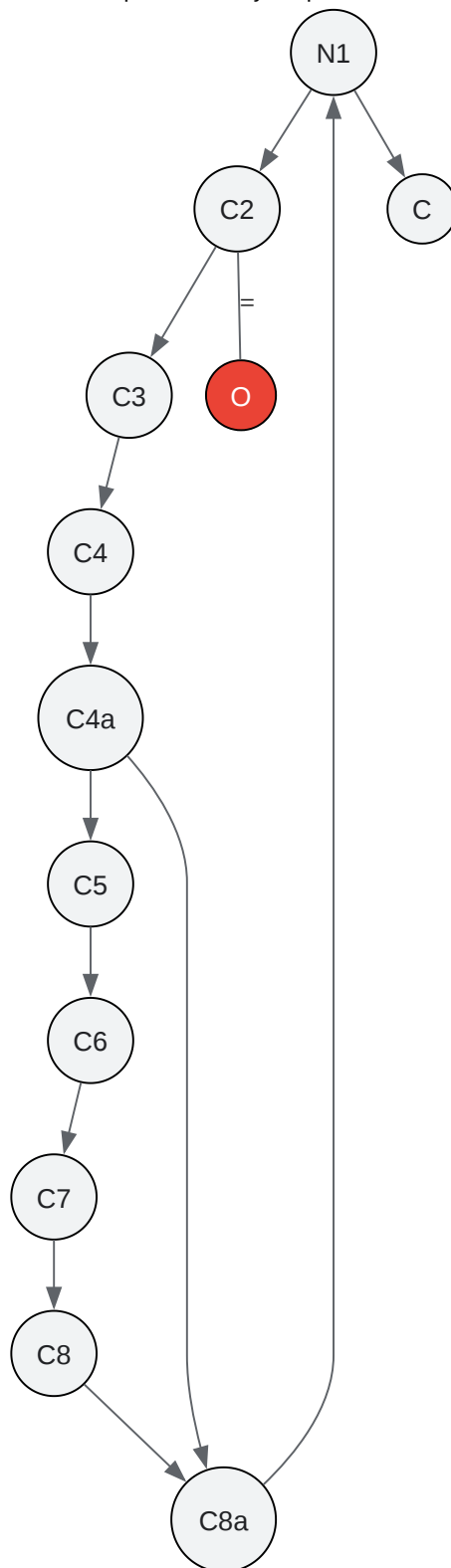
1-Methyl-2-quinolone is structurally characterized by a benzene ring fused to a pyridinone ring, with a methyl group attached to the nitrogen atom at position 1.

- IUPAC Name: 1-methylquinolin-2-one[1]
- Molecular Formula: C₁₀H₉NO[1][2]
- Molecular Weight: 159.18 g/mol [1][2]

- CAS Number: 606-43-9[1]
- Synonyms: N-methyl-2-quinolone, 1-Methylcarbostyrl[1][3]

The connectivity of the core atoms can be visualized as a molecular graph.

Molecular Graph of 1-Methyl-2-quinolone

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A simplified graph showing atom connectivity in **1-Methyl-2-quinolone**.

**2.1 Physicochemical Properties

Quantitative physical and chemical data for **1-Methyl-2-quinolone** are summarized below.

Property	Value	Source
Melting Point	74 °C	[1]
Boiling Point	325 °C	[1]
Water Solubility	14,300 mg/L (at 25 °C)	[1]
LogP	1.45	[1]
InChI	InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3	[1] [2] [4]
SMILES	<chem>Cn1c2ccccc2ccc1=O</chem>	[2]

**2.2 Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1-Methyl-2-quinolone**.

Data Type	Key Signals / Information	Source
¹ H NMR	Spectra available from multiple sources for reference.	[4]
¹³ C NMR	Spectra available from multiple sources for reference.	[4]
Mass Spec	Main library NIST Number: 243758.	[1]
IR	Spectra available from multiple sources for reference.	[4]

**3.0 Synthesis of 1-Methyl-2-quinolone and Derivatives

The synthesis of the **1-Methyl-2-quinolone** scaffold can be broadly categorized into two strategies: the construction of the heterocyclic ring system from acyclic precursors and the functionalization of a pre-existing quinolone core.

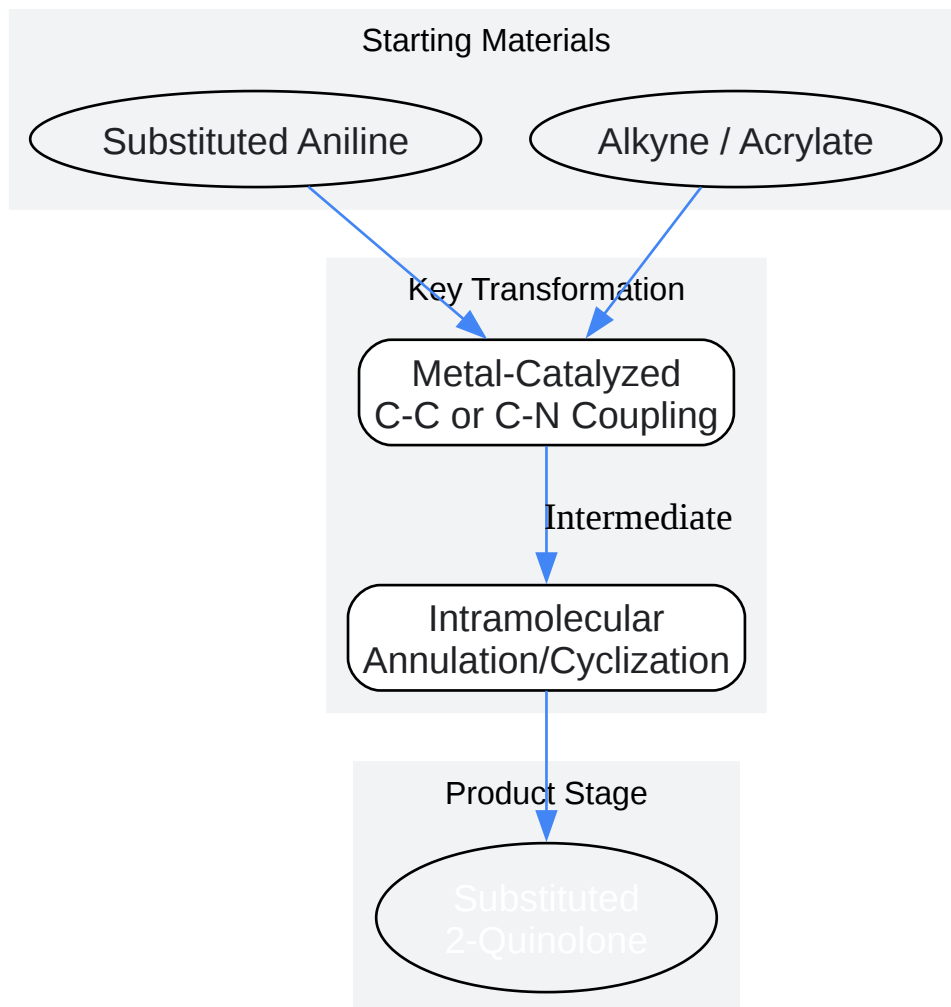
**3.1 Ring-Forming Syntheses

Modern synthetic methods often employ metal-catalyzed reactions to construct the quinolone core with high efficiency and control over substitution patterns.

- **Palladium-Catalyzed Reactions:** A variety of Pd-catalyzed methods have been developed. These include tandem reactions such as Heck-cyclization, C-H bond activation followed by cyclization, and amination/aldol condensation cascades.^{[5][6]} For instance, a cascade reaction involving C-H bond activation, C-C bond formation, and intramolecular cyclization can be used to synthesize quinolinone derivatives from simple anilines.^{[5][6]}
- **Iridium-Catalyzed Synthesis:** An iridium-catalyzed method has been reported for the synthesis of 3,4-disubstituted N-methyl-2-quinolones using N-methylarylcarbamoyl chlorides and internal alkynes.^[5]
- **Metal-Free Annulation:** Metal-free approaches, such as the [5 + 1] carbonylative annulation of 2-alkenylanilines with dioxazolones, provide a direct route to the quinolinone core.^[6]

The general workflow for many ring-forming syntheses can be visualized as a multi-stage process.

General Workflow for Quinolone Ring Synthesis



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Generalized workflow for metal-catalyzed 2-quinolone synthesis.

**3.2 Functionalization of Quinolone Systems

An alternative approach involves modifying a pre-existing, highly functionalized quinolone. A notable example is the synthesis of unnatural **1-methyl-2-quinolone** derivatives from 1-methyl-3,6,8-trinitro-2-quinolone (TNQ).^{[7][8]} In this method, nucleophilic addition of enamines or ketones occurs at the 4-position, followed by elimination to introduce various acylmethyl groups.^{[7][8]}

**4.0 Experimental Protocols

A detailed, step-by-step protocol for the synthesis of a key precursor, 4-Hydroxy-**1-methyl-2-quinolone**, is provided below as a representative example of quinolone synthesis.^[9] This intermediate is widely used in the synthesis of more complex derivatives.^{[10][11]}

Synthesis of 4-Hydroxy-1-methyl-2-quinolone from N-Methylantranilic Acid

This two-step procedure involves the formation of an intermediate followed by cyclization.

Step 1: Intermediate Formation

- **Reactants:** Dissolve N-methylantranilic acid (500 mg, 3.3 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (8 mL).^[9]
- **Reaction:** Reflux the reaction solution for 3 hours.^[9]
- **Work-up:** Quench the reaction by the slow addition of ice water (10 mL).^[9]
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 15 mL).^[9]
- **Washing:** Combine the organic layers and wash once with saturated brine (20 mL).^[9]
- **Isolation:** Evaporate the solvent under reduced pressure to obtain the resulting solid intermediate.^[9]

Step 2: Cyclization and Purification

- **Cyclization:** Dissolve the solid from Step 1 in ethanol containing a catalytic amount of sodium hydroxide (0.1 eq). Stir for 10 minutes.^[9]
- **Solvent Removal:** Evaporate the ethanol to dryness under reduced pressure.^[9]
- **Purification:** Purify the resulting crude product by column chromatography to yield the final product, 4-Hydroxy-1-methyl-1H-quinolin-2-one.^[9]

Yield Data: A reported synthesis following a similar procedure obtained the final product with a 64% yield (597 mg).^[9]

**5.0 Conclusion

1-Methyl-2-quinolone is a foundational structure in the development of pharmacologically active agents. Its synthesis is well-established through a variety of robust methods, including classical ring-forming reactions and modern metal-catalyzed cross-coupling and C-H activation strategies. The availability of detailed spectroscopic data and established experimental protocols for key derivatives facilitates further research and development in this area. This guide provides the core technical information required by professionals to engage with the chemistry of this important heterocyclic compound.

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- To cite this document: BenchChem. [1-Methyl-2-quinolone chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b485643#1-methyl-2-quinolone-chemical-structure-and-synthesis]

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